methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate
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Overview
Description
Methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound featuring a thiazole ring, a methoxybenzoyl group, and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Methoxybenzoyl Group: This step involves the acylation of the thiazole ring with 2-methoxybenzoyl chloride in the presence of a base such as pyridine.
Hydrazino Linkage Formation: The hydrazino group is introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.
Final Esterification: The final step involves esterification with methyl chloroacetate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems would be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, replacing the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
The compound shows promise in medicinal chemistry for developing new drugs, particularly those targeting bacterial or fungal infections due to the thiazole ring’s known bioactivity.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with active sites, while the methoxybenzoyl group can enhance binding affinity through hydrophobic interactions. The hydrazino linkage may also play a role in forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: A simpler ester with a methoxybenzoyl group but lacking the thiazole and hydrazino components.
2-Methoxybenzoyl chloride: Used as an intermediate in the synthesis of more complex compounds.
Ethyl (2-methylbenzoyl)acetate: Another ester with a similar benzoyl group but different substituents.
Uniqueness
Methyl 2-[2-[2-(2-methoxybenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is unique due to its combination of a thiazole ring, methoxybenzoyl group, and hydrazino linkage, which confer distinct chemical and biological properties not found in simpler analogs.
This compound’s multifaceted structure makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H13N3O5S |
---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
methyl (2E)-2-[(2E)-2-[(2-methoxybenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C14H13N3O5S/c1-21-9-6-4-3-5-8(9)12(19)16-17-14-15-13(20)10(23-14)7-11(18)22-2/h3-7H,1-2H3,(H,16,19)(H,15,17,20)/b10-7+ |
InChI Key |
DFVAFEBKWPAWLY-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/2\NC(=O)/C(=C\C(=O)OC)/S2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=C2NC(=O)C(=CC(=O)OC)S2 |
Origin of Product |
United States |
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